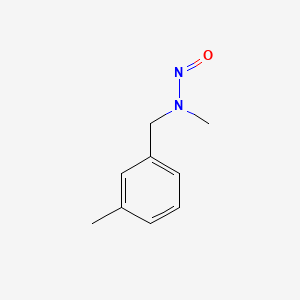

N-Nitroso-N-(3-methylbenzyl)methylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Nitroso-N-(3-methylbenzyl)methylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Toxicological Research

Carcinogenicity and Mutagenicity Studies

N-Nitroso compounds, including N-Nitroso-N-(3-methylbenzyl)methylamine, have been extensively studied for their carcinogenic properties. Research indicates that these compounds can induce tumors in various animal models through multiple exposure routes, including oral and inhalation methods. For instance, a comprehensive review highlighted that N-nitroso compounds have produced cancer in over 20 species tested, affecting vital organs across different routes of exposure .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Recent studies have utilized QSAR models to predict the acute oral toxicity of N-nitroso compounds. These models analyze the relationship between chemical structure and biological activity, providing insights into the mechanisms of toxicity. A study involving 80 NNCs revealed that factors such as polarizability and ionization potential significantly influence toxicity levels . The establishment of these models aids in assessing the potential risks associated with exposure to N-nitroso compounds.

Pharmacological Applications

Drug Development

this compound may serve as a lead compound in drug development due to its structural characteristics that could be modified for therapeutic purposes. The exploration of its derivatives could yield compounds with desirable pharmacological properties, particularly in anticancer research. The ability to manipulate the nitroso group could enhance the bioactivity of derivatives while minimizing toxicity.

Mechanistic Studies

The mechanisms underlying the mutagenicity of N-nitroso compounds have been a focal point in chemical research. Understanding how these compounds interact with biological systems can provide valuable insights into their behavior as potential mutagens and carcinogens. Studies have shown that the transformation pathways of N-nitrosamines relate closely to their mutagenic potential, highlighting the importance of mechanistic studies in evaluating safety and efficacy .

Data Tables

The following table summarizes key findings related to the toxicity and structure-activity relationships of N-nitroso compounds:

| Compound Name | LD50 (mg/kg) | Key Toxicological Findings |

|---|---|---|

| This compound | TBD | Potentially carcinogenic; affects various organs |

| Diethylnitrosamine | 20-40 | Induces tumors across multiple species |

| N-Nitroso-N-butylurea | 400 | Causes liver tumors in rodent models |

| N-Nitroso-N-methylurea | 110 | Associated with lung cancer in experimental studies |

Case Studies

-

Acute Toxicity Assessment

A study conducted on rats examined the acute oral toxicity of various N-nitroso compounds, including this compound. The findings indicated a significant correlation between structural features and observed toxicity levels, providing a basis for predicting risks associated with human exposure. -

Environmental Impact Studies

Research has also focused on the environmental persistence and degradation pathways of N-nitroso compounds. These studies are crucial for understanding how these compounds enter food chains and affect human health through dietary exposure.

属性

CAS 编号 |

62783-49-7 |

|---|---|

分子式 |

C9H12N2O |

分子量 |

164.2 g/mol |

IUPAC 名称 |

N-methyl-N-[(3-methylphenyl)methyl]nitrous amide |

InChI |

InChI=1S/C9H12N2O/c1-8-4-3-5-9(6-8)7-11(2)10-12/h3-6H,7H2,1-2H3 |

InChI 键 |

LHRLXHMVKNESOE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN(C)N=O |

规范 SMILES |

CC1=CC(=CC=C1)CN(C)N=O |

Key on ui other cas no. |

62783-49-7 |

同义词 |

3-MMBNA N-methyl-N-(3-methylbenzyl)nitrosamine N-methyl-N-nitroso-(3-methylphenyl)methylamine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。